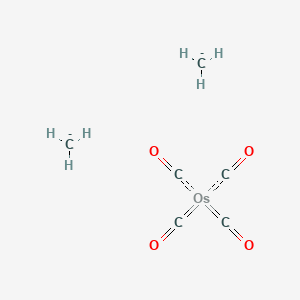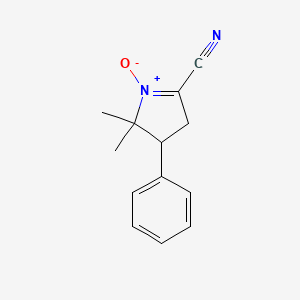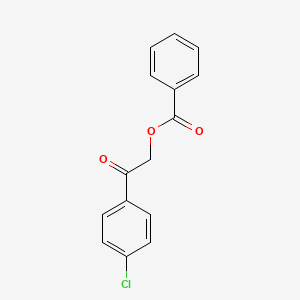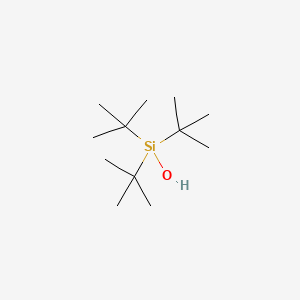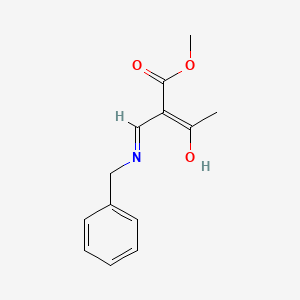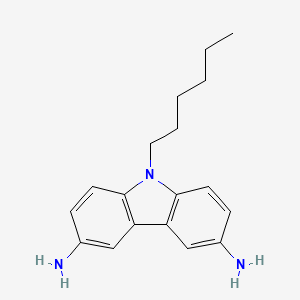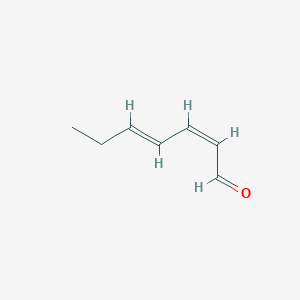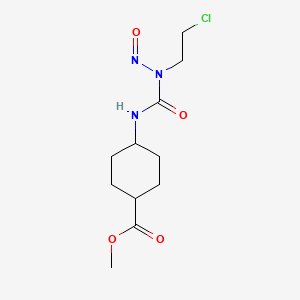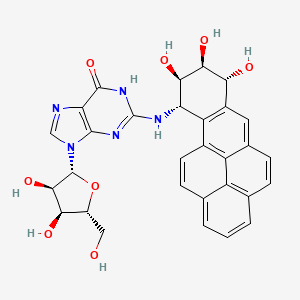
B(a)P-N(2)-Gua
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
B(a)P-N(2)-Gua: is a chemical compound that is a derivative of benzo(a)pyrene, a polycyclic aromatic hydrocarbon. This compound is formed when benzo(a)pyrene interacts with guanine, one of the four main nucleobases found in DNA. The interaction results in the formation of a DNA adduct, which can have significant implications for genetic stability and cellular function.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of B(a)P-N(2)-Gua typically involves the reaction of benzo(a)pyrene with guanine under specific conditions. This process often requires the presence of an activating agent to facilitate the formation of the adduct. The reaction conditions may include elevated temperatures and the use of solvents that can dissolve both reactants.
Industrial Production Methods: While the industrial production of this compound is not common due to its specific research applications, it can be synthesized in laboratory settings using controlled chemical reactions. The process involves the careful handling of benzo(a)pyrene and guanine, along with the necessary reagents and conditions to ensure the formation of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: B(a)P-N(2)-Gua can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the conditions and reagents used.
Reduction: Reduction reactions can alter the structure of the compound, potentially affecting its interaction with DNA.
Substitution: Substitution reactions can occur, where specific atoms or groups in the compound are replaced with others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Various nucleophiles or electrophiles can be used, depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of hydroxylated derivatives, while reduction can lead to the formation of reduced adducts.
Applications De Recherche Scientifique
B(a)P-N(2)-Gua has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its key applications include:
Chemistry: Studying the chemical properties and reactions of DNA adducts.
Biology: Investigating the effects of DNA adducts on genetic stability and cellular function.
Medicine: Understanding the role of DNA adducts in the development of cancer and other diseases.
Industry: While not commonly used in industrial applications, this compound can be used in research settings to develop new diagnostic and therapeutic approaches.
Mécanisme D'action
The mechanism of action of B(a)P-N(2)-Gua involves its interaction with DNA. The compound forms a covalent bond with guanine, resulting in the formation of a DNA adduct. This adduct can interfere with DNA replication and transcription, leading to mutations and potentially contributing to the development of cancer. The molecular targets and pathways involved include the DNA repair mechanisms and the cellular response to DNA damage.
Comparaison Avec Des Composés Similaires
B(a)P-N(2)-Gua can be compared to other DNA adducts formed by polycyclic aromatic hydrocarbons. Some similar compounds include:
Benzo(a)pyrene diol epoxide (BPDE)-DNA adducts: These adducts are formed by the interaction of BPDE, a metabolite of benzo(a)pyrene, with DNA.
Aflatoxin B1-DNA adducts: Formed by the interaction of aflatoxin B1, a potent carcinogen, with DNA.
Acetylaminofluorene (AAF)-DNA adducts: Formed by the interaction of AAF, a chemical carcinogen, with DNA.
Uniqueness: this compound is unique due to its specific formation from benzo(a)pyrene and guanine, and its significant implications for genetic stability and cancer research. Its study provides valuable insights into the mechanisms of DNA damage and repair, as well as the development of cancer.
Propriétés
Numéro CAS |
60872-70-0 |
|---|---|
Formule moléculaire |
C30H27N5O8 |
Poids moléculaire |
585.6 g/mol |
Nom IUPAC |
9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-[[(7R,8S,9R,10S)-7,8,9-trihydroxy-7,8,9,10-tetrahydrobenzo[a]pyren-10-yl]amino]-1H-purin-6-one |
InChI |
InChI=1S/C30H27N5O8/c36-9-16-23(38)26(41)29(43-16)35-10-31-21-27(35)33-30(34-28(21)42)32-20-19-14-7-6-12-3-1-2-11-4-5-13(18(14)17(11)12)8-15(19)22(37)25(40)24(20)39/h1-8,10,16,20,22-26,29,36-41H,9H2,(H2,32,33,34,42)/t16-,20+,22-,23-,24-,25+,26-,29-/m1/s1 |
Clé InChI |
HXNFUTRJOFCAIQ-ROIICUITSA-N |
SMILES isomérique |
C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4[C@@H]([C@H]([C@H]([C@@H]5O)O)O)NC6=NC7=C(C(=O)N6)N=CN7[C@H]8[C@@H]([C@@H]([C@H](O8)CO)O)O)C=C2 |
SMILES canonique |
C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C(C(C(C5O)O)O)NC6=NC7=C(C(=O)N6)N=CN7C8C(C(C(O8)CO)O)O)C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


